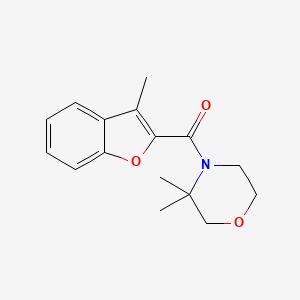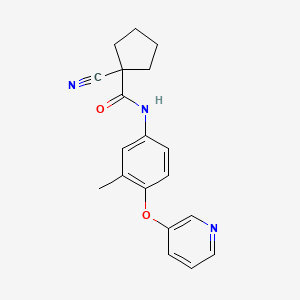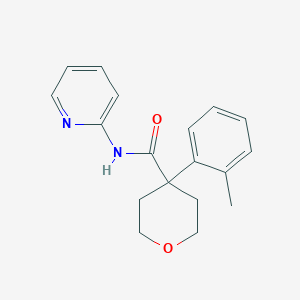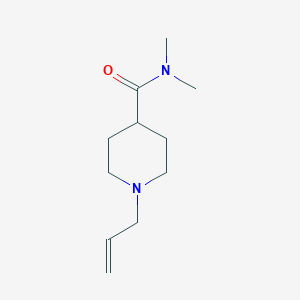
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, also known as EPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPMP is a synthetic compound that was first synthesized in 2010 and has since been studied for its potential use in scientific research.
作用機序
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one acts as a selective sigma-1 receptor agonist, which modulates the function of this receptor in the nervous system. The sigma-1 receptor is involved in various physiological and pathological processes, including pain perception, memory, and neuroprotection. (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to enhance the activity of the sigma-1 receptor, which can lead to a range of effects in the nervous system.
Biochemical and Physiological Effects:
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to have a range of effects on the nervous system, including modulation of pain perception, improvement of memory function, and neuroprotection. It has also been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has several advantages for use in scientific research, including its high affinity for the sigma-1 receptor, its selectivity for this receptor, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, including the development of new drugs for the treatment of neurological disorders, the investigation of its potential use in the treatment of inflammatory and oxidative stress-related diseases, and the exploration of its potential use in drug discovery and development. Further research is needed to fully understand the mechanism of action of (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one and its potential applications in various fields of research.
合成法
The synthesis of (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one involves a multi-step process that begins with the reaction of 2-ethylpiperidine with acetylacetone to form 1-(2-ethylpiperidin-1-yl)butane-1,3-dione. This intermediate is then reacted with 4-methyl-1H-pyrazole-3-carbaldehyde to form (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one.
科学的研究の応用
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been used as a tool to study the role of sigma-1 receptors in the nervous system and has shown promise in the development of new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-13-6-4-5-9-17(13)14(18)8-7-12-10-15-16(2)11-12/h7-8,10-11,13H,3-6,9H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGSNFRRBULCL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C=CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C(=O)/C=C/C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)


![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)




![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)


